2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
CAS No.: 1170395-91-1
Cat. No.: VC3365200
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1170395-91-1 |
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Molecular Formula | C11H16ClNO4 |
Molecular Weight | 261.7 g/mol |
IUPAC Name | 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C11H15NO4.ClH/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14;/h3-5,7H,6,12H2,1-2H3,(H,13,14);1H |
Standard InChI Key | LTMDOQWZFLDWMK-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl |
Canonical SMILES | CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl |
Introduction
Chemical Structure and Properties
Structural Features and Identification
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride is characterized by several key structural elements that define its chemical identity and potential reactivity. The compound has the molecular formula C11H16ClNO4 and a molecular weight of 261.70 g/mol, with a CAS registry number of 1170395-91-1.
The structure comprises a phenoxy core with a methoxy substituent at the 2-position, an aminoethyl group at the 4-position, and an acetic acid moiety attached to the phenoxy oxygen. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form and provides stability to the amine functionality.
Table 1: Key Identification Parameters of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride
Parameter | Value |
---|---|
IUPAC Name | 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid;hydrochloride |
Molecular Formula | C11H16ClNO4 |
Molecular Weight | 261.70 g/mol |
CAS Number | 1170395-91-1 |
InChI Key | LTMDOQWZFLDWMK-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N.Cl |
These identification parameters provide a precise definition of the compound's structure, essential for researchers working with this molecule in various contexts.
Physical and Chemical Properties
Based on its structure, 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride possesses distinctive physical and chemical properties. The presence of both acidic (carboxylic acid) and basic (amine) functional groups indicates amphoteric characteristics, while the hydrochloride salt form typically enhances water solubility compared to the free base.
The methoxy group serves as a hydrogen bond acceptor, while the protonated amine and carboxylic acid can participate in hydrogen bonding as both donors and acceptors. This combination of functional groups suggests a compound with multiple potential interaction sites with biological molecules, including receptors and enzymes relevant to therapeutic applications.
Structural Significance
The unique structural components of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride contribute to its potential biological activity. The methoxy group may enhance interactions with specific receptor types, while the aminoethyl side chain could facilitate binding to various biological targets through electrostatic interactions or hydrogen bonding.
The presence of these functional groups suggests that this compound could exhibit properties that make it relevant for research in various therapeutic areas, potentially including neurological applications if the compound interacts with specific receptor systems, similar to other compounds with related structures .
Synthesis and Structural Studies
Synthetic Method | Key Reaction Step | Starting Materials | Advantages |
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Nucleophilic Displacement | Reaction of phenol derivative with α-halo acetic acid | 4-(1-aminoethyl)-2-methoxyphenol, chloroacetic acid | Direct approach for introducing the acetic acid moiety |
Functional Group Modification | Reduction of nitro or cyano precursor | 4-(1-nitroethyl)-2-methoxyphenoxyacetic acid | Selective introduction of the amine functionality |
Protection-Deprotection Strategy | Sequential functionalization with protecting groups | 2-methoxyphenol, suitable protecting groups | Control over regioselectivity of substitutions |
For the specific aminoethyl substitution, approaches might include reduction of corresponding nitro or cyano precursors, reductive amination of ketone intermediates, or protection-deprotection strategies for selective functionalization .
Structural Analysis Techniques
Characterization of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride would typically involve several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR would provide critical structural confirmation, with characteristic signals for aromatic protons, methoxy groups, aminoethyl protons, and acetic acid moieties.
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Infrared (IR) spectroscopy: Would show characteristic bands for carbonyl stretching (carboxylic acid), C-O stretching (methoxy and phenoxy groups), and N-H stretching (amine).
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Mass spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements.
These techniques, commonly employed in the characterization of related compounds, would be essential for confirming the structure and purity of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride .
Structure-Activity Relationship Considerations
Understanding structure-activity relationships is crucial for predicting the biological activity of compounds like 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. Studies on related compounds suggest that the specific substitution pattern on the aromatic ring can significantly influence biological activity.
For instance, research on isoquinoline alkaloids, which share certain structural similarities with methoxy-substituted aromatic compounds, has demonstrated that modifications at specific positions can significantly affect antibacterial activity . Similarly, the presence of methoxy groups at particular positions has been associated with enhanced interactions with certain receptor types, suggesting that the methoxy substituent in 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride may play a crucial role in its potential biological activities.
Compound Class | Structural Similarity | Reported Biological Activity | Potential Relevance |
---|---|---|---|
Phenoxyacetic acid derivatives | Core phenoxyacetic acid structure | Antihyperlipidemic activity | Suggests potential metabolic applications |
N-(2-dimethylaminoethyl)-phenoxymethyl benzamides | Similar amino-substituted aromatic system | Antimicrobial activity | Indicates possible antimicrobial applications |
Isoquinoline alkaloids with methoxy substitution | Methoxy-substituted aromatic core | Antibacterial activity against various strains | Suggests potential for antimicrobial development |
Research on N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides has demonstrated antimicrobial activity, suggesting potential applications for compounds with similar structural features in this area . Similarly, studies on isoquinoline alkaloids with methoxy substitutions have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on exploring how structural modifications affect the biological activity of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. This could include:
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Variation of substituents on the aromatic ring to optimize binding to specific targets
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Modification of the aminoethyl side chain to alter basicity or steric properties
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Exploration of alternative salt forms to enhance pharmaceutical properties
Studies on isoquinoline alkaloids have demonstrated that structural modifications can significantly impact antibacterial activity, suggesting that similar approaches could be valuable for optimizing the properties of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride .
Mechanistic Investigations
Understanding the mechanism of action would be crucial for developing applications for 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride. Based on studies of related compounds, potential mechanisms to investigate could include:
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Receptor binding studies to identify specific targets
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Enzyme inhibition assays to determine potential effects on metabolic pathways
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Membrane interaction studies to assess effects on cellular permeability
Research on related compounds has shown that some derivatives can inhibit the formation of bacterial cell structures by stabilizing specific proteins and inhibiting enzymatic activity, suggesting potential mechanisms that could be explored for this compound .
Synthetic Methodology Development
The synthesis of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride and its analogs could drive development of new synthetic methodologies, including:
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Selective functionalization of complex aromatic systems
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Efficient introduction of the aminoethyl moiety
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Green chemistry approaches to phenoxyacetic acid synthesis
Novel synthetic approaches, such as those employed in the preparation of N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamides, could be adapted and optimized for the synthesis of this compound and related derivatives .
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